N-(1-methylcyclopropyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methylcyclopropyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide hydrochloride typically involves multiple steps. One common method includes the oxidative cleavage of a precursor compound, followed by amine coupling and deprotection of protective groups. For instance, the oxidative cleavage of tert-butyl 1-(furan-2-yl)-4-oxo-2,3,7-triazaspiro[4.5]dec-1-ene-7-carboxylate can be followed by coupling with an amine and subsequent deprotection using hydrochloric acid in 1,4-dioxane .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-(1-methylcyclopropyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups into the molecule .
Scientific Research Applications
N-(1-methylcyclopropyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-(1-methylcyclopropyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spirocyclic amides and derivatives, such as:
- N-(3,4-dimethoxyphenyl)-4-oxo-2,3,7-triazaspiro[4.5]dec-1-ene-1-carboxamide hydrochloride
- N-cyclopropyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxamide
Uniqueness
N-(1-methylcyclopropyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide hydrochloride is unique due to its specific structural features, such as the presence of a cyclopropyl group and the spirocyclic framework.
Properties
Molecular Formula |
C12H20ClN3O2 |
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Molecular Weight |
273.76 g/mol |
IUPAC Name |
N-(1-methylcyclopropyl)-1-oxa-2,9-diazaspiro[4.5]dec-2-ene-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C12H19N3O2.ClH/c1-11(4-5-11)14-10(16)9-7-12(17-15-9)3-2-6-13-8-12;/h13H,2-8H2,1H3,(H,14,16);1H |
InChI Key |
GNRMUPOZNMFNTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1)NC(=O)C2=NOC3(C2)CCCNC3.Cl |
Origin of Product |
United States |
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